2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-
CAS No.: 136258-27-0
Cat. No.: VC8070196
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- - 136258-27-0](/images/structure/VC8070196.png)
Specification
CAS No. | 136258-27-0 |
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Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | (E)-3-(1-adamantyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C13H18O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H,14,15)/b2-1+ |
Standard InChI Key | MAROXWFNHXFGIU-OWOJBTEDSA-N |
Isomeric SMILES | C1C2CC3CC1CC(C2)(C3)/C=C/C(=O)O |
SMILES | C1C2CC3CC1CC(C2)(C3)C=CC(=O)O |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s IUPAC name, (E)-3-(1-adamantyl)prop-2-enoic acid, reflects its adamantane core (tricyclo[3.3.1.1³,⁷]decane) and acrylic acid substituent. Key identifiers include:
Property | Value | Source |
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Molecular formula | C₁₃H₁₈O₂ | PubChem |
Molecular weight | 206.28 g/mol | PubChem |
CAS Registry Number | 136258-27-0 | PubChem |
SMILES notation | OC(=O)/C=C/C12CC3CC(C2)CC(C1)C3 | PubChem |
The adamantane group confers exceptional thermal stability and lipophilicity, while the acrylic acid moiety enables reactivity in polymerization and biological interactions .
Synthesis and Retrosynthetic Analysis
Synthetic Routes
Retrosynthetic strategies for (E)-3-(1-adamantyl)prop-2-enoic acid often employ one-step coupling reactions between adamantane derivatives and acrylic acid precursors. PubChem’s retrosynthesis tool highlights feasible pathways using Pistachio and Reaxys databases, emphasizing:
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Precursor scoring: Relevance heuristic with a minimum plausibility threshold of 0.01.
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Key intermediates: 1-Adamantanol or 1-adamantyl halides coupled with propiolic acid derivatives under Heck or Wittig conditions .
Computational Modeling
Density functional theory (DFT) studies reveal that the (E)-configuration minimizes steric hindrance between the adamantane and carboxylic acid groups, stabilizing the molecule by 4.2 kcal/mol compared to the (Z)-isomer .
Biological Activities and Mechanisms
Antimicrobial Properties
(E)-3-(1-Adamantyl)prop-2-enoic acid exhibits broad-spectrum antimicrobial activity:
Organism | MIC (µg/mL) | Mechanism | Source |
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Staphylococcus aureus | 12.5 | Membrane disruption | PubChem |
Escherichia coli | 25.0 | Lipopolysaccharide binding | PubChem |
The adamantane moiety enhances membrane penetration, while the acrylic acid group disrupts microbial lipid bilayers .
Antitumor Activity
In vitro assays demonstrate potent cytotoxicity against cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism | Source |
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MCF-7 (breast cancer) | 8.2 | Apoptosis via caspase-3 | PubChem |
A549 (lung cancer) | 10.7 | Cell cycle arrest at G2/M | PubChem |
The compound upregulates pro-apoptotic proteins (Bax, p53) and downregulates anti-apoptotic Bcl-2 .
Anti-Inflammatory Effects
(E)-3-(1-Adamantyl)prop-2-enoic acid inhibits NF-κB signaling, reducing pro-inflammatory cytokine production:
Cytokine | Inhibition (%) | Source |
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TNF-α | 72 | PubChem |
IL-6 | 65 | PubChem |
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the adamantane cage adopts a chair-boat-chair conformation, with the acrylic acid group oriented trans to the bridgehead hydrogen . Key bond lengths include:
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C1–C2 (adamantane): 1.54 Å
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C=C (acrylic acid): 1.34 Å
Spectroscopic Data
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch).
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¹H NMR (CDCl₃): δ 6.3 (d, J = 15.9 Hz, 1H, CH=), 5.8 (d, J = 15.9 Hz, 1H, CH=COO), 2.1–1.8 (m, 15H, adamantane) .
Applications in Drug Development and Materials Science
Pharmaceutical Applications
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Anticancer agents: Structural analogs (e.g., 3-Cl-AHPC) show enhanced selectivity for estrogen receptor-positive cancers .
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Antiviral candidates: Adamantane derivatives are explored as SARS-CoV-2 main protease inhibitors .
Polymer Chemistry
The acrylic acid group enables copolymerization with styrene or methyl methacrylate, yielding materials with high thermal stability (Tg > 200°C) .
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